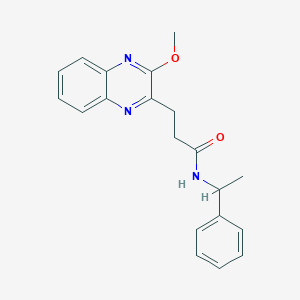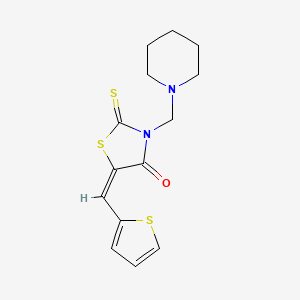
3-(3-methoxy-2-quinoxalinyl)-N-(1-phenylethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-methoxy-2-quinoxalinyl)-N-(1-phenylethyl)propanamide, also known as MEPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MEPP belongs to the class of compounds known as quinoxalines, which have been found to possess a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of 3-(3-methoxy-2-quinoxalinyl)-N-(1-phenylethyl)propanamide is not fully understood. However, it has been suggested that 3-(3-methoxy-2-quinoxalinyl)-N-(1-phenylethyl)propanamide may act as a sigma-1 receptor agonist, which may lead to the modulation of various cellular processes. 3-(3-methoxy-2-quinoxalinyl)-N-(1-phenylethyl)propanamide has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
3-(3-methoxy-2-quinoxalinyl)-N-(1-phenylethyl)propanamide has been found to have various biochemical and physiological effects. In vitro studies have shown that 3-(3-methoxy-2-quinoxalinyl)-N-(1-phenylethyl)propanamide can inhibit the production of reactive oxygen species (ROS) and reduce lipid peroxidation, which may contribute to its antioxidant properties. 3-(3-methoxy-2-quinoxalinyl)-N-(1-phenylethyl)propanamide has also been found to have neuroprotective effects, which may be attributed to its ability to modulate the sigma-1 receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(3-methoxy-2-quinoxalinyl)-N-(1-phenylethyl)propanamide in lab experiments is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in various cellular processes. However, one of the limitations of using 3-(3-methoxy-2-quinoxalinyl)-N-(1-phenylethyl)propanamide is its relatively low solubility in water, which may make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 3-(3-methoxy-2-quinoxalinyl)-N-(1-phenylethyl)propanamide. One possible direction is to investigate the potential therapeutic applications of 3-(3-methoxy-2-quinoxalinyl)-N-(1-phenylethyl)propanamide in various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another possible direction is to explore the potential use of 3-(3-methoxy-2-quinoxalinyl)-N-(1-phenylethyl)propanamide in combination with other drugs or compounds to enhance its therapeutic effects. Additionally, further studies are needed to elucidate the exact mechanism of action of 3-(3-methoxy-2-quinoxalinyl)-N-(1-phenylethyl)propanamide and its potential interactions with other cellular processes.
Métodos De Síntesis
The synthesis of 3-(3-methoxy-2-quinoxalinyl)-N-(1-phenylethyl)propanamide involves the reaction of 3-methoxy-2-quinoxalinecarboxylic acid with N-(1-phenylethyl)propanamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using various chromatographic techniques.
Aplicaciones Científicas De Investigación
3-(3-methoxy-2-quinoxalinyl)-N-(1-phenylethyl)propanamide has been studied for its potential applications in various scientific research areas, including neuroscience, pharmacology, and medicinal chemistry. 3-(3-methoxy-2-quinoxalinyl)-N-(1-phenylethyl)propanamide has been found to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes, including cell survival, proliferation, and differentiation.
Propiedades
IUPAC Name |
3-(3-methoxyquinoxalin-2-yl)-N-(1-phenylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-14(15-8-4-3-5-9-15)21-19(24)13-12-18-20(25-2)23-17-11-7-6-10-16(17)22-18/h3-11,14H,12-13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYWEOWFAVOCKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CCC2=NC3=CC=CC=C3N=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{5-[(3-phenylpropyl)thio]-1,3,4-thiadiazol-2-yl}methanesulfonamide](/img/structure/B5442317.png)
![3-{[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-4-methoxybenzenesulfonamide](/img/structure/B5442328.png)
![2-{[4-(1,3-benzothiazol-2-yl)-1,4-diazepan-1-yl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5442330.png)
![3-[{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]propane-1,2-diol](/img/structure/B5442337.png)
![2-(6-methoxy-2-naphthyl)-4-[(4-methoxypyridin-2-yl)methyl]morpholine](/img/structure/B5442344.png)
![1-[(dimethylamino)sulfonyl]-4-(2-fluorophenoxy)piperidine-4-carboxylic acid](/img/structure/B5442348.png)
![2-(1-{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)propan-2-ol](/img/structure/B5442356.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[4-(methylthio)phenoxy]acetamide](/img/structure/B5442360.png)
![6-bromo-3-(3-methylphenyl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5442361.png)
![2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-4,6-dibromophenol](/img/structure/B5442365.png)

![(1R*,2R*,6S*,7S*)-4-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5442382.png)
![3-methoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B5442396.png)
![2-({3-[4-(benzyloxy)-3-methoxyphenyl]acryloyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5442409.png)